![molecular formula C13H10BF3O3S B14075115 Diphenyl[(trifluoromethanesulfonyl)oxy]borane CAS No. 100696-94-4](/img/structure/B14075115.png)
Diphenyl[(trifluoromethanesulfonyl)oxy]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[(trifluoromethanesulfonyl)oxy]borane is a boron-containing compound with significant applications in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in the field of Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[(trifluoromethanesulfonyl)oxy]borane typically involves the reaction of diphenylboronic acid with trifluoromethanesulfonic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions usually include a temperature range of 0-25°C and the use of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[(trifluoromethanesulfonyl)oxy]borane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Diphenyl[(trifluoromethanesulfonyl)oxy]borane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of diphenyl[(trifluoromethanesulfonyl)oxy]borane involves its ability to act as a boron source in various reactions. In Suzuki–Miyaura coupling, it undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involved are primarily related to oxidative addition and transmetalation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(pentafluorophenyl)((trifluoromethanesulfonyl)oxy)borane
- Tris(pentafluorophenyl)borane
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
Uniqueness
Diphenyl[(trifluoromethanesulfonyl)oxy]borane is unique due to its high reactivity and stability under various reaction conditions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency sets it apart from other boron reagents .
Propriétés
Numéro CAS |
100696-94-4 |
|---|---|
Formule moléculaire |
C13H10BF3O3S |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
diphenylboranyl trifluoromethanesulfonate |
InChI |
InChI=1S/C13H10BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
RIQHFVSUHYHHKG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
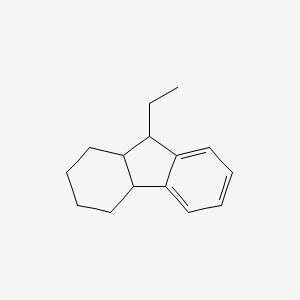


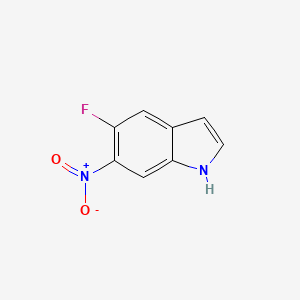

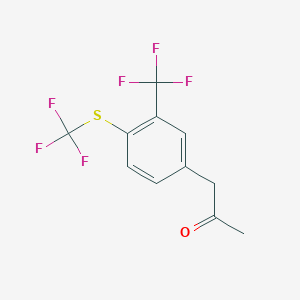
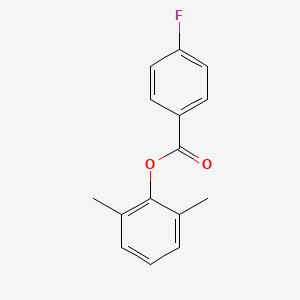
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)

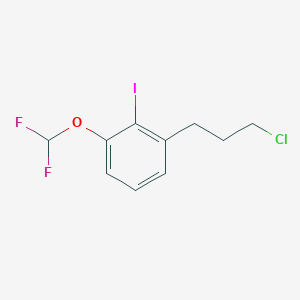
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
